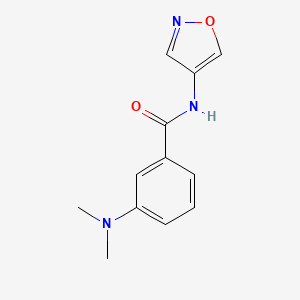![molecular formula C15H18N4O3S B6505551 1-(cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 1396869-08-1](/img/structure/B6505551.png)
1-(cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a cyclopropanesulfonyl group, a pyrazolo[1,5-a]pyridine moiety, and a piperazine ring .
Synthesis Analysis
While specific synthesis methods for this exact compound are not available, there are general methods for synthesizing similar structures. For instance, pyrazolo[3,4-b]pyridine scaffolds can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .Wissenschaftliche Forschungsanwendungen
Cascade Transformations and Metal Carbenes
The compound serves as a precursor for tautomeric 2-(diazomethyl)pyridines . These diazo compounds play a crucial role in organic synthesis, acting as intermediates for carbocations, carbenes, and carbenoids. However, due to their toxicity and explosion hazard, safer precursors are preferred
Synthesis of Nitrogen-Containing Heterocycles
[1,2,3]Triazolo[1,5-a]pyridines provide a convenient tool for creating various nitrogen-containing heterocycles. Their stable nature allows for noncatalytic transformations and cascade reactions. Researchers have explored metal-catalyzed reactions involving rhodium (II) and rhodium (III) catalysts, copper catalysts, and palladium catalysts. Additionally, metal-free catalytic reactions have been investigated
Ring–Chain Tautomerism
Triazolo[1,5-a]pyridines exhibit ring–chain tautomerism. This property enables their use as precursors for diazo compounds and corresponding metal carbenoids. Although these heterocycles were synthesized decades ago, their renewed interest lies in their active role as diazo precursors
Microwave-Mediated Synthesis
Researchers have developed an eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines using enaminonitriles and benzohydrazides. This catalyst-free approach involves a tandem reaction, resulting in the target compound within a short reaction time
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Pyrazolo[1,5-a]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . Therefore, derivatives of these compounds, such as the one you mentioned, could potentially have interesting biological activities and could be subjects of future research.
Eigenschaften
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-15(13-11-16-19-6-2-1-3-14(13)19)17-7-9-18(10-8-17)23(21,22)12-4-5-12/h1-3,6,11-12H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWCVIHOCSERAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6505483.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethylsulfanyl)benzamide](/img/structure/B6505487.png)
![N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6505488.png)
![5-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B6505497.png)
![N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6505502.png)

![ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505521.png)
![ethyl 5-(4-methylthiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505527.png)
![ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505537.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxamide](/img/structure/B6505539.png)
![4-{pyrazolo[1,5-a]pyridine-3-carbonyl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6505541.png)
![3-methoxy-1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6505561.png)
![N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide](/img/structure/B6505562.png)
![4-propyl-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6505578.png)